molecular formula C16H11FN4O3S2 B11674199 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide

Cat. No.: B11674199
M. Wt: 390.4 g/mol
InChI Key: OISFVLVMRUBFNJ-UHFFFAOYSA-N
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Description

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and thiol-containing intermediates.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a catalyst, sodium dithionite

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Aminobenzamide derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in cell-based assays.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.

    Disrupt Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death in microbial cells.

    Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE can be compared with other thiadiazole derivatives, such as:

    N-(3-chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Similar structure but different substituents, leading to variations in biological activity.

    N-(5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide: Contains an indole moiety, showing different antimicrobial properties.

    2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a triazole ring, used in different medicinal applications.

These comparisons highlight the uniqueness of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C16H11FN4O3S2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H11FN4O3S2/c17-12-6-4-10(5-7-12)9-25-16-20-19-15(26-16)18-14(22)11-2-1-3-13(8-11)21(23)24/h1-8H,9H2,(H,18,19,22)

InChI Key

OISFVLVMRUBFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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